molecular formula C33H28N4O6 B12687076 2,5-Pyrrolidinedione, 1,1'-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- CAS No. 73384-87-9

2,5-Pyrrolidinedione, 1,1'-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)-

Cat. No.: B12687076
CAS No.: 73384-87-9
M. Wt: 576.6 g/mol
InChI Key: BCDLSARRVYUCQV-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinedione core linked to phenylene groups and hydroxyphenylamino substituents. Its molecular formula is C33H28N4O6, and it has a molecular weight of 576.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyaniline with methylenedi-4,1-phenylene bis(maleimide) under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is unique due to its combination of pyrrolidinedione and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

73384-87-9

Molecular Formula

C33H28N4O6

Molecular Weight

576.6 g/mol

IUPAC Name

3-(3-hydroxyanilino)-1-[4-[[4-[3-(3-hydroxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]methyl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C33H28N4O6/c38-26-5-1-3-22(16-26)34-28-18-30(40)36(32(28)42)24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)37-31(41)19-29(33(37)43)35-23-4-2-6-27(39)17-23/h1-14,16-17,28-29,34-35,38-39H,15,18-19H2

InChI Key

BCDLSARRVYUCQV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5=CC(=CC=C5)O)NC6=CC(=CC=C6)O

Origin of Product

United States

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